molecular formula C14H14O5 B027147 (-)-trans-Khellactone CAS No. 23458-04-0

(-)-trans-Khellactone

Cat. No. B027147
CAS RN: 23458-04-0
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-WCQYABFASA-N
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Description

(-)-trans-Khellactone, also known as trans-2-methyl-3-hydroxy-4-isopropylcyclohexanone, is a natural product found in several plant species. It is a cyclic diketone and isomers of this compound have been isolated from various species of the genus Hypericum. This compound has been studied for its potential biological activities and has been found to possess a wide range of pharmacological activities.

Scientific Research Applications

  • Cytotoxic Properties : It was found in the aerial parts of Peucedanum japonicum and has shown cytotoxic properties (Duh, Chang-Yih, Wang, & Wu, 1991).

  • Isolation from Plant Sources : (-)-trans-Khellactone has been isolated from the stems of Ticorea longiflora (Toro, Müller, Arruda, & Arruda, 1997) and identified in Seseli campestre, including its derivatives: campestrol, campestrinol, and campestrinoside (Abyshev et al., 1982).

  • Anti-Platelet Aggregation : this compound strongly inhibits platelet aggregation induced by platelet activating factor (PAF), making it a new class of PAF antagonists (Aida, Kasama, Takeuchi, & Tobinaga, 1995).

  • Anti-Cancer Properties : Cis-khellactone from Angelica amurensis suppresses cell growth in cancer cell lines (Jung et al., 2018). Additionally, 4-methyl-cis-khellactone derivatives showed inhibitory activity against human cancer cell lines (Ren et al., 2013).

  • Diverse Biological Properties : Khellactone derivatives exhibit various biological properties, including anti-hypertension, anti-HIV, reversing P-glycoprotein mediated multidrug resistance, and anti-inflammation effects (Jing et al., 2016).

  • Structural Analysis and Synthesis : Research on 13C NMR data of khellactone derivatives helps in establishing the relative configuration of the dihydropyran ring (Macias et al., 1989). Moreover, studies have been conducted on the enantioselective synthesis of this compound (Page et al., 2009).

  • Anti-HIV Activity : (+)-cis-khellactone derivatives show potent anti-HIV activity (Xie et al., 1999), and other studies have focused on the anti-HIV properties of DCK derivatives (Suzuki et al., 2005).

  • Antiplatelet Aggregation and Anti-Inflammatory Effects : Cis-3',4'-diisovalerylkhellactone showed significant activity in an antiplatelet aggregation bioassay (Jong et al., 1992). Cis-khellactone treatment ameliorated imiquimod-induced psoriasis in mice by suppressing proinflammatory macrophages and promoting autophagy (Feng et al., 2019).

properties

IUPAC Name

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15575-68-5, 23458-04-0
Record name Khellactone, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of (-)-trans-Khellactone and how does it relate to other natural products?

A1: this compound belongs to the coumarin family of natural products, specifically categorized as a dihydropyranocoumarin. [, , ] Its structure consists of a coumarin core with a dihydropyran ring fused at the 3' and 4' positions. [, ] this compound is structurally related to (+)-cis-khellactone, differing only in the stereochemistry at the 4' position. [, ] Additionally, (-)-Lomatin is a defunctionalized derivative of this compound, lacking the hydroxyl group at the 7 position. []

Q2: How can this compound be synthesized using asymmetric methods?

A2: this compound can be synthesized with high enantioselectivity using a chiral iminium salt catalyst for the asymmetric epoxidation of a chromene precursor. [, , , ] This method provides access to the desired enantiomer in good yield and high enantiomeric excess. [, ] Another approach utilizes catalytic enantioselective cis-dihydroxylation of a suitable coumarin derivative to install the dihydropyran ring. []

Q3: Can you explain the significance of the absolute configuration of this compound?

A3: Determining the absolute configuration of this compound was crucial for understanding its biological activity and relationship to other natural products. [] Initial assignments based on the Freudenberg rule were later revised using a combination of Horeau's method and X-ray crystallography. [] This revealed the 3' position to be R-chiral, contrary to the earlier assignment. []

Q4: What natural sources contain this compound, and have any studies investigated its composition in these sources?

A4: this compound has been isolated from various plant species, including Peucedanum wulongense and Seseli campestre. [, ] Interestingly, the coumarin composition of Seseli campestre was found to differ depending on its geographical origin (Moldavia vs. Caucasus). [] This highlights the potential influence of environmental factors on the production of secondary metabolites like this compound in plants.

Q5: Are there any analytical methods available for quantifying this compound and its metabolites in biological samples?

A5: Yes, researchers have developed an online solid-phase extraction-chiral liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method for the simultaneous enantiospecific determination of (+)-trans-khellactone, its metabolites like (+/-)-cis-khellactone, and other related compounds in rat plasma. [] This method allows for sensitive and accurate quantification, facilitating pharmacokinetic studies and providing insights into the metabolic fate of this compound in vivo.

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